molecular formula C8H19N3 B12548115 N,N,1,3-Tetramethylhexahydropyrimidin-5-amine CAS No. 143228-34-6

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine

Cat. No.: B12548115
CAS No.: 143228-34-6
M. Wt: 157.26 g/mol
InChI Key: DUHWPYLWISGKBI-UHFFFAOYSA-N
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Description

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine is an organic compound with a unique structure that includes a hexahydropyrimidine ring substituted with four methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1,3-Tetramethylhexahydropyrimidin-5-amine typically involves the reaction of formaldehyde with N,N’-dimethyl-1,3-propanediamine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone . Another method involves the reaction of N,N’-dimethyl-1,3-propanediamine with chloroacetonitrile under similar conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous processes using fixed-bed reactors. The starting materials, such as N,N’-dimethyl-1,3-propanediamine and formaldehyde, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the hexahydropyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amine group.

Scientific Research Applications

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,1,3-Tetramethylhexahydropyrimidin-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,1,3-Tetramethylhexahydropyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

143228-34-6

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

N,N,1,3-tetramethyl-1,3-diazinan-5-amine

InChI

InChI=1S/C8H19N3/c1-9(2)8-5-10(3)7-11(4)6-8/h8H,5-7H2,1-4H3

InChI Key

DUHWPYLWISGKBI-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CN(C1)C)N(C)C

Origin of Product

United States

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